molecular formula C14H18ClNOS B4677249 [2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride

[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride

Cat. No.: B4677249
M. Wt: 283.8 g/mol
InChI Key: BTMLKFFKSPFRCY-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride is a chemical compound that features a combination of a methoxyphenyl group and a thiophenyl group linked through an ethylamine chain

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS.ClH/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13;/h2-5,7,9,11,15H,6,8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMLKFFKSPFRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyphenylacetic acid, is converted to its corresponding amine through a series of reactions including reduction and amination.

    Formation of the Thiophenyl Intermediate: Thiophene is functionalized to introduce a suitable leaving group, such as a halide, which can then undergo nucleophilic substitution.

    Coupling Reaction: The methoxyphenyl and thiophenyl intermediates are coupled using a suitable base and solvent system to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the thiophenyl ring.

Scientific Research Applications

[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiophenyl moiety.

    Thiophene-2-ethylamine: Contains the thiophenyl group but lacks the methoxyphenyl moiety.

Uniqueness

[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride
Reactant of Route 2
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[2-(4-Methoxyphenyl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride

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